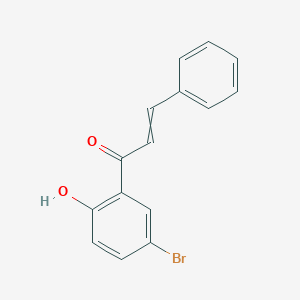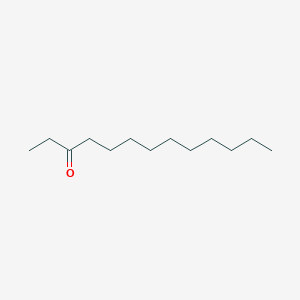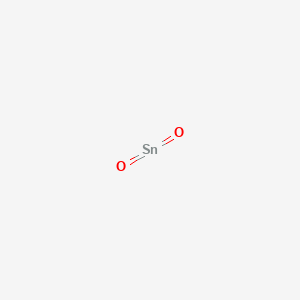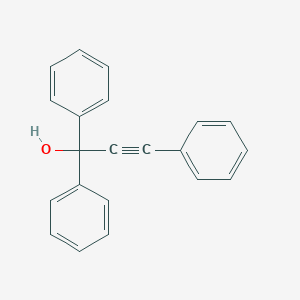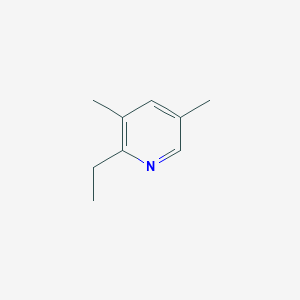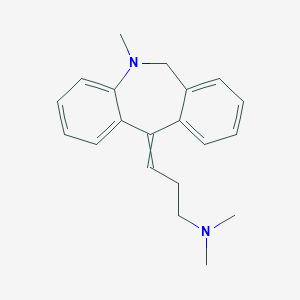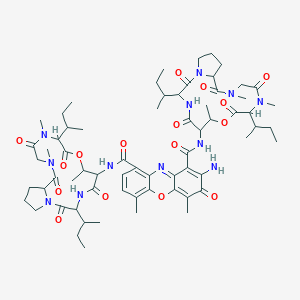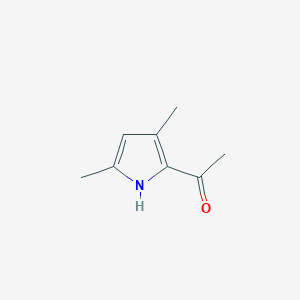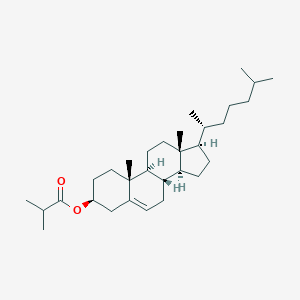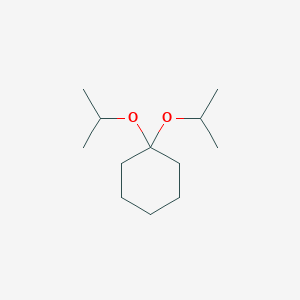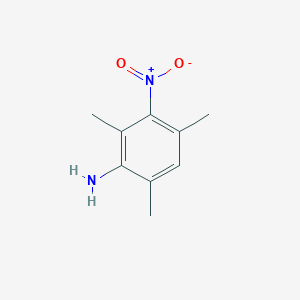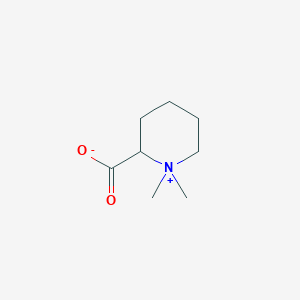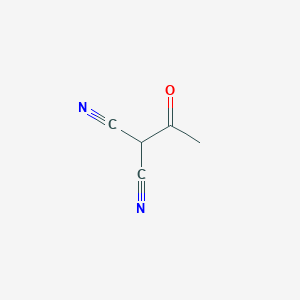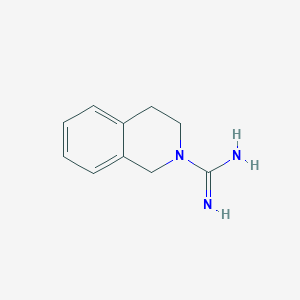
Debrisoquine
概述
描述
地布索辛是胍的衍生物,主要用作降压药。它的结构与胍乙啶相似,通过抑制肾上腺素能神经元发挥作用。 地布索辛在表型化细胞色素 P450 2D6 酶中也起着重要作用,该酶在药物代谢中至关重要 .
作用机制
地布索辛通过抑制去甲肾上腺素的释放和分布作用于交感神经效应器连接。它被去甲肾上腺素转运蛋白摄取并浓缩在神经递质囊泡中,取代去甲肾上腺素。 这导致神经末梢去甲肾上腺素储存逐渐减少,从而降低血压 .
生化分析
Biochemical Properties
Debrisoquine interacts with the CYP2D6 gene . This gene encodes the enzyme this compound 4-hydroxylase, which is involved in the metabolism of many different classes of commonly used drugs .
Cellular Effects
This compound has been shown to produce extensive noncompetitive inhibition of platelet monoamine oxidase in vivo at low therapeutic plasma concentrations . This suggests that this compound may have significant effects on cellular processes related to monoamine oxidase activity .
Molecular Mechanism
This compound acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine . It becomes concentrated in norepinephrine transmitter vesicles, replacing norepinephrine in these vesicles . This leads to a gradual depletion of norepinephrine stores in the nerve endings .
Metabolic Pathways
This compound is metabolized by the enzyme this compound 4-hydroxylase, which is encoded by the CYP2D6 gene . This enzyme is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs.
准备方法
合成路线和反应条件
地布索辛可以通过胍衍生物的环化合成。一种常见的方法是在特定条件下将胍与 3,4-二氢异喹啉反应生成地布索辛。 反应通常需要催化剂和控制温度以确保化合物的正确形成 .
工业生产方法
在工业环境中,地布索辛的生产涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。 这通常包括使用高压反应器和连续流系统来保持一致的反应条件并提高效率 .
化学反应分析
反应类型
地布索辛经历几种类型的化学反应,包括:
氧化: 地布索辛可以被氧化生成羟基化代谢物,主要是 4-羟基地布索辛。
还原: 在某些条件下,地布索辛可以被还原,尽管这种情况不太常见。
常见试剂和条件
氧化: 常见的氧化剂包括生物系统中的细胞色素 P450 酶。
还原: 在实验室环境中可以使用如氢化铝锂等还原剂。
形成的主要产物
地布索辛氧化的主要产物是 4-羟基地布索辛,它是在尿液中排泄的主要代谢物。 根据具体的反应条件,也可能形成其他次要代谢物 .
科学研究应用
地布索辛在科学研究中具有几个重要的应用:
化学: 用作研究胍衍生物机理的模型化合物。
生物学: 用于酶活性研究,特别是细胞色素 P450 2D6。
医学: 用于药理遗传学研究,以了解药物代谢的个体差异。
工业: 应用于降压药和其他治疗剂的开发
相似化合物的比较
地布索辛与其他胍衍生物相似,如胍乙啶和胍达列。它在表型化细胞色素 P450 2D6 中的特定用途是独一无二的。其他类似化合物包括:
胍乙啶: 另一种具有类似作用机制的降压药。
胍达列: 用于治疗高血压,具有略微不同的药代动力学特征。
胍异喹啉: 地布索辛的 7-溴类似物,具有相似的药理特性
属性
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13/h1-4H,5-7H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPGJSVJDAJRLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022885 | |
| Record name | Debrisoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Debrisoquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Debrisoquin acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine, rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors. It is taken up by norepinephrine transporters. It becomes concentrated in NE transmitter vesicles, replacing NE in these vesicles. This leads to a gradual depletion of NE stores in the nerve endings. Once inside the terminal it blocks the release of noradrenaline in response to arrival of an action potential. In contrast to ganglionic blocking agents, debrisoquin suppresses equally the responses mediated by alpha-and beta-adrenergic receptors but does not produce parasympathetic blockade. Since sympathetic blockade results in modest decreases in peripheral resistance and cardiac output, debrisoquin lowers blood pressure in the supine position. It further reduces blood pressure by decreasing the degree of vasoconstriction that normally results from reflex sympathetic nervous activity upon assumption of the upright posture, thus reducing venous return and cardiac output more. | |
| Record name | Debrisoquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1131-64-2 | |
| Record name | Debrisoquine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Debrisoquine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Debrisoquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Debrisoquin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Debrisoquine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEBRISOQUIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X31CDK040E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Debrisoquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
278-280 °C, 278 - 280 °C | |
| Record name | Debrisoquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04840 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Debrisoquine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006543 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of debrisoquine?
A: this compound's primary target is the cytochrome P450 2D6 (CYP2D6) enzyme, a key player in the metabolism of many drugs. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with CYP2D6?
A: this compound acts as a substrate for CYP2D6, meaning that the enzyme catalyzes its metabolism. The primary metabolic reaction is 4-hydroxylation, converting this compound into 4-hydroxythis compound. [, , , , , ]
Q3: Are there other CYP enzymes involved in this compound metabolism?
A: While CYP2D6 is the primary enzyme, research shows that CYP1A1 can also contribute to this compound 4-hydroxylation, albeit with lower efficiency. []
Q4: What are the downstream effects of this compound's interaction with CYP2D6?
A: The interaction leads to the metabolic inactivation of this compound and the generation of its metabolites. The rate of this metabolism can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 gene, leading to distinct phenotypes: poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). This variability can influence the efficacy and safety of drugs metabolized by CYP2D6. [, , , , , , , , , , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C12H19N3, and its molecular weight is 205.30 g/mol.
Q6: Is there spectroscopic data available for this compound and its metabolites?
A: Research utilizing techniques like gas chromatography-mass spectrometry (GCMS), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and 1H NMR has provided spectroscopic characterization of this compound and its metabolites. [, , ]
Q7: Are there studies on the stability of this compound under various conditions?
A: While specific details on this compound's stability under different conditions are limited within the provided research, the use of analytical methods like HPLC suggests established protocols for handling and storage to ensure accuracy in measuring this compound and its metabolites. [, , , ]
Q8: What is the primary metabolic pathway of this compound mediated by CYP2D6?
A: The primary metabolic pathway is 4-hydroxylation, leading to the formation of 4-hydroxythis compound. [, , , , , ]
Q9: Are there other metabolic pathways for this compound?
A: Research has identified additional hydroxylations at various positions on the this compound molecule, including 5-, 6-, 7-, and 8-hydroxythis compound. These hydroxylations can be catalyzed by CYP2D6 and potentially other enzymes. [, , ]
Q10: How is this compound used as a research tool?
A: this compound is primarily used as a probe drug to assess CYP2D6 activity in individuals. The this compound metabolic ratio (DMR), calculated as the ratio of this compound to 4-hydroxythis compound in urine, serves as a marker for CYP2D6 phenotype. This phenotyping has implications for personalized medicine, guiding drug selection and dosage adjustments for medications metabolized by CYP2D6. [, , , , , , , , , , , , , ]
Q11: Have computational methods been applied to study this compound and CYP2D6?
A: Researchers have utilized pharmacophore and homology modeling techniques to investigate the interaction of this compound and other substrates with the CYP2D6 active site. These models aim to predict substrate binding orientations and potential metabolic outcomes. [, ]
Q12: How do structural modifications of this compound affect its interaction with CYP2D6?
A: While the provided research does not directly address specific structural modifications of this compound, the investigations into regioselective hydroxylation patterns suggest the importance of substrate orientation and potential interactions between specific functional groups and the active site residues of CYP2D6. [, ]
Q13: Are there specific formulation strategies for this compound?
A: The provided research focuses on this compound's use as a probe drug, primarily administered as a single oral dose. Therefore, detailed information on specific formulation strategies is limited. [, , , , , , , , , , , , , ]
Q14: What are the SHE regulations associated with this compound?
A14: Specific SHE regulations concerning this compound are not addressed in the provided research. As a pharmaceutical compound, its manufacturing, handling, and disposal would be subject to relevant regulations in respective regions.
Q15: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A: this compound is well-absorbed following oral administration. It is extensively metabolized by CYP2D6, primarily through 4-hydroxylation. Both this compound and its metabolites are primarily excreted in urine. [, , , , , , , , , , , , , ]
Q16: How do genetic polymorphisms in CYP2D6 affect this compound PK?
A: Polymorphisms in CYP2D6 lead to significant interindividual variability in this compound metabolism, resulting in distinct phenotypes. PMs exhibit much slower clearance of this compound, leading to higher plasma concentrations and longer half-lives compared to EMs. UMs, with multiple copies of functional CYP2D6 genes, show ultrarapid metabolism, leading to very low plasma concentrations of this compound. [, , , , , , , , , , , ]
Q17: Does the this compound metabolic ratio (DMR) accurately reflect CYP2D6 activity?
A: While the DMR is commonly used as a marker for CYP2D6 activity, research has identified additional metabolic pathways for this compound that may influence its overall clearance, suggesting that the DMR may not be a perfect measure of the enzyme's activity. [, ]
Q18: Can other drugs influence this compound metabolism?
A: Yes, certain drugs can inhibit or induce CYP2D6 activity, leading to altered this compound metabolism. Examples of inhibitors include quinidine, fluoxetine, paroxetine, and thioridazine. [, , , , , , ]
Q19: How is this compound's efficacy evaluated?
A: While this compound was initially developed as an antihypertensive agent, its primary use in current research focuses on its role as a probe drug for CYP2D6. Therefore, studies assessing its efficacy primarily focus on characterizing its metabolism and its relationship to CYP2D6 phenotype. [, , , , , , , , , , , , , ]
Q20: Are there animal models for studying this compound metabolism?
A: Yes, rats, particularly the Dark-Agouti (DA) strain, have been used as a model for studying this compound metabolism. Female DA rats exhibit a deficiency in this compound 4-hydroxylase activity, resembling the PM phenotype in humans. []
Q21: Are there known resistance mechanisms to this compound?
A: The primary factor influencing this compound's "resistance" is the genetic polymorphism in CYP2D6, leading to the PM phenotype. PMs exhibit significantly reduced metabolic clearance of this compound, resulting in higher drug exposure and potential for adverse effects. [, , , , , , , , , , , ]
Q22: Is there cross-resistance between this compound and other drugs?
A: Cross-resistance exists between this compound and other drugs metabolized by CYP2D6. Individuals classified as PMs for this compound will exhibit impaired metabolism for these other drugs as well, potentially leading to altered therapeutic responses and increased risk of adverse effects. [, , , , , , ]
Q23: What are the known toxicological effects of this compound?
A23: Specific details regarding this compound's toxicological profile are not extensively discussed within the provided research. As a pharmaceutical compound, its safety and potential adverse effects would be subject to rigorous evaluation during drug development and clinical trials.
Q24: Are there specific drug delivery strategies for this compound?
A: The provided research primarily focuses on this compound's use as a probe drug, typically administered as a single oral dose. Therefore, detailed information on specific drug delivery strategies is limited. [, , , , , , , , , , , , , ]
Q25: Is the this compound metabolic ratio (DMR) a useful biomarker for predicting drug response?
A: Yes, the DMR can be a useful biomarker for predicting drug response for medications metabolized by CYP2D6. Knowing an individual's CYP2D6 phenotype can help guide drug selection and dosage adjustments, potentially minimizing adverse effects and maximizing efficacy. [, , , , , , , , , , , ]
Q26: What analytical methods are used to measure this compound and its metabolites?
A: Commonly used analytical methods include gas chromatography (GC), gas chromatography-mass spectrometry (GCMS), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). [, , , , , , ]
Q27: Are there studies on the environmental impact of this compound?
A27: The provided research does not address the environmental impact of this compound.
Q28: Are there studies on the dissolution and solubility of this compound?
A28: The provided research does not focus on the dissolution and solubility properties of this compound.
Q29: Are the analytical methods used for measuring this compound validated?
A: The application of established techniques like GC, GCMS, HPLC, and LC-MS/MS implies validated analytical methods. Validation ensures accuracy, precision, and specificity in measuring this compound and its metabolites. [, , , , , , ]
Q30: How is quality control and assurance ensured for this compound?
A30: Specific quality control and assurance measures for this compound are not detailed in the provided research. As a pharmaceutical compound, its development, manufacturing, and distribution would adhere to strict quality control standards to ensure consistency, safety, and efficacy.
Q31: Are there data on this compound's immunogenicity, drug transporter interactions, drug-metabolizing enzyme induction or inhibition, or biocompatibility?
A31: The provided research focuses primarily on this compound's role as a probe drug for assessing CYP2D6 activity. Specific information regarding its immunogenicity, transporter interactions, enzyme induction or inhibition, and biocompatibility is not extensively covered within these studies.
Q32: Are there alternative probe drugs for assessing CYP2D6 activity?
A: Yes, other probe drugs for CYP2D6 include sparteine, dextromethorphan, and bufuralol. The choice of probe drug may depend on the specific research question, analytical capabilities, and patient population. [, , , , , ]
Q33: Are there specific guidelines for recycling and waste management of this compound?
A33: The provided research does not address recycling and waste management specific to this compound. As a pharmaceutical compound, its disposal would follow established guidelines for pharmaceutical waste in respective regions.
Q34: What research infrastructure and resources are available for studying this compound?
A: Key resources include established analytical techniques like GC, GCMS, HPLC, and LC-MS/MS for measuring this compound and its metabolites, as well as computational modeling tools for investigating its interaction with CYP2D6. In addition, rat models, particularly the DA strain, are available for in vivo studies. [, , , , , , , ]
Q35: What are the key historical milestones in this compound research?
A: The discovery of the this compound metabolic polymorphism in the 1970s marked a significant milestone, paving the way for research into the genetic basis of drug metabolism and the role of CYP2D6. Subsequent identification of specific CYP2D6 gene mutations has further advanced our understanding of this polymorphism and its implications for personalized medicine. [, , , ]
Q36: How has this compound research contributed to cross-disciplinary collaborations?
A: this compound research has fostered collaborations between pharmacologists, geneticists, clinicians, and computational scientists. These collaborations have led to a deeper understanding of drug metabolism, genetic variability, and its impact on drug response, contributing to the advancement of personalized medicine. [, , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
